MDM2 ligand 4

MDM2 degradation PROTAC DC50

Standard MDM2 inhibitors face autoregulatory feedback loops and occupancy-driven limitations. This ligand is the validated MDM2-recruiting warhead from clinical degrader KT-253 (Seldegamadlin), enabling catalytic PROTAC degradation. - Enables PROTACs with DC50 0.4 nmol/L, IC50 0.3 nmol/L in RS4;11 cells - p53 stabilization EC50 0.05 nmol/L (1,500x vs DS-3032) - Optimized for KT-253’s linker-CRBN pairing; generic Nutlin-3 derivatives cannot replicate geometry or potency - Reference standard for benchmarking novel MDM2-targeting warheads

Molecular Formula C31H33Cl2FN2O4
Molecular Weight 587.5 g/mol
Cat. No. B15540744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDM2 ligand 4
Molecular FormulaC31H33Cl2FN2O4
Molecular Weight587.5 g/mol
Structural Identifiers
InChIInChI=1S/C31H33Cl2FN2O4/c32-18-9-12-22-24(15-18)36-29(40)31(22)25(20-5-4-6-23(33)26(20)34)21(16-30(31)13-2-1-3-14-30)27(37)35-19-10-7-17(8-11-19)28(38)39/h4-6,9,12,15,17,19,21,25H,1-3,7-8,10-11,13-14,16H2,(H,35,37)(H,36,40)(H,38,39)/t17?,19?,21-,25+,31-/m1/s1
InChIKeyUDTVRADAVJCWEQ-AKXXSFTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDM2 Ligand 4: PROTAC Warhead for KT-253


MDM2 ligand 4 is a specialized small-molecule ligand of the MDM2 E3 ubiquitin ligase, designed explicitly as a functional module for the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. It serves as the MDM2-recruiting moiety within the clinical-stage heterobifunctional degrader KT-253 (Seldegamadlin), a compound that catalyzes the ubiquitination and proteasomal degradation of MDM2 to stabilize the p53 tumor suppressor [1]. The ligand has the molecular formula C31H33Cl2FN2O4 and a molecular weight of approximately 587.51 g/mol .

Specialized MDM2-recruiting warhead for PROTAC synthesis, designed for the clinical-stage degrader KT-253.
Enables catalytic MDM2 degradation rather than occupancy-driven inhibition, supporting p53 stabilization pathway studies.
Optimized for ternary complex formation with CRBN ligand and specific linker chemistry; not a standalone inhibitor.

MDM2 Ligand 4 Irreplaceability


MDM2 ligand 4 is not a standalone therapeutic agent; its unique value derives from its engineered integration into the PROTAC KT-253, where it enables a catalytic degradation mechanism that fundamentally differs from the occupancy-driven pharmacology of conventional MDM2 small-molecule inhibitors (SMIs) [1]. Generic substitution with alternative MDM2-binding warheads—such as Nutlin-3–derived MDM2 ligand 2, RG7112, or AMG-232—would fail to recapitulate the precise ternary complex geometry, linker attachment chemistry, and cereblon (CRBN) recruitment required to achieve the subnanomolar degradation potency and sustained p53 stabilization observed with KT-253 [2]. The ligand’s structure–activity relationship is optimized specifically for KT-253’s linker and CRBN ligand pairing; any alteration to the MDM2-recruiting module disrupts the degradation efficiency and the ability to overcome the MDM2 autoregulatory feedback loop that limits SMI efficacy [1].

Linker geometry
Alternative MDM2 binders (e.g., Nutlin-3 derivatives, RG7112) may not recapitulate the precise linker attachment and ternary complex geometry required for efficient degradation.
Degradation vs. inhibition
Conventional MDM2 small-molecule inhibitors cannot replicate the catalytic degradation mechanism; substitution may lead to MDM2 accumulation instead of clearance.
CRBN pairing
The ligand’s SAR is tuned for a specific CRBN recruiter and linker; changes can disrupt degradation efficiency and p53 stabilization kinetics.

MDM2 Ligand 4 Head-to-Head Evidence


Subnanomolar MDM2 Degradation

The PROTAC KT-253, constructed with MDM2 ligand 4 as the target-recruiting warhead, induces MDM2 degradation with a half-maximal degradation concentration (DC50) of 0.4 nmol/L in HEK293T-HiBiT assays . In contrast, the MDM2 small-molecule inhibitor DS-3032 (milademetan) does not degrade MDM2 but instead upregulates MDM2 protein levels as a consequence of the autoregulatory feedback loop . This mechanistic divergence—degradation versus accumulation—is a direct consequence of the PROTAC architecture enabled by MDM2 ligand 4.

MDM2 Degradation DC50
Head-to-head
0.4 nmol/L (KT-253)
vs. DS-3032: no degradation; upregulation
Supports subnanomolar degradation context
HEK293T-HiBiT assay; mechanistic divergence from occupancy-based inhibition
MDM2 degradation PROTAC DC50 Targeted protein degradation

Antiproliferative Potency in RS4;11 Cells

In RS4;11 acute lymphoblastic leukemia cells, the MDM2 ligand 4–derived PROTAC KT-253 exhibits an IC50 of 0.3 nmol/L for growth inhibition . Direct comparator MDM2 small-molecule inhibitors show dramatically reduced potency in the same cellular context: DS-3032 has an IC50 of 67 nmol/L, and SAR405838 has an IC50 of 620 nmol/L . The potency advantage exceeds 200-fold for DS-3032 and >2000-fold for SAR405838.

Antiproliferative IC50
Head-to-head
KT-253: 0.3 nmol/L
DS-3032: 67 nmol/L
SAR405838: 620 nmol/L
Indicates cell-based potency in RS4;11 ALL model
>200-fold difference observed; cellular context-dependent
RS4;11 leukemia antiproliferative IC50 MDM2 inhibitor

p53 Stabilization Potency

MDM2 ligand 4, as part of KT-253, stabilizes the p53 tumor suppressor protein with an EC50 of 0.05 nmol/L in RS4;11 cells . The comparator MDM2 inhibitor DS-3032 achieves p53 stabilization with an EC50 of 81.4 nmol/L in the same cellular model . The >1,500-fold difference in EC50 underscores the catalytic efficiency of degradation-driven p53 stabilization compared to occupancy-driven inhibition.

p53 Stabilization EC50
Head-to-head
KT-253: 0.05 nmol/L
DS-3032: 81.4 nmol/L
Supports p53 stabilization assay context
RS4;11 cells; 2-hour treatment; >1,500-fold difference reported
p53 stabilization EC50 tumor suppressor apoptosis

Rapid MDM2 Protein Clearance

In RS4;11 cells, a 15-minute treatment with 150 nmol/L KT-253 (MDM2 ligand 4–based PROTAC) reduces MDM2 protein levels by 84%, with a 91% reduction after 1 hour . Conversely, the MDM2 inhibitor DS-3032 at 1 µmol/L increases MDM2 protein levels by 18% after 15 minutes and by 155% after 1 hour . This kinetic divergence demonstrates that MDM2 ligand 4–enabled degradation actively dismantles the MDM2 autoregulatory feedback loop, whereas inhibitors amplify it.

MDM2 Clearance Kinetics
Head-to-head
KT-253 (150 nM): −84% at 15 min, −91% at 1 h
DS-3032 (1 µM): +18% at 15 min, +155% at 1 h
Demonstrates feedback-loop disruption vs. inhibitor-induced accumulation
RS4;11 cells; Western blot / targeted proteomics
MDM2 feedback loop protein degradation Western blot targeted proteomics

In Vivo Tumor Regression in Leukemia Xenografts

A single intravenous dose of the MDM2 ligand 4–derived PROTAC KT-253 triggered rapid apoptosis and sustained tumor regression in p53 wild-type acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) xenograft models [1]. In contrast, clinical experience with MDM2 small-molecule inhibitors has been limited by the need for continuous multiday dosing and modest efficacy, attributed to MDM2 feedback upregulation [1]. The single-dose efficacy profile of KT-253 is a direct consequence of the catalytic degradation mechanism enabled by MDM2 ligand 4.

In Vivo Tumor Regression
Cross-study
Single-dose KT-253: tumor regression in AML and ALL xenografts
MDM2 SMIs: limited activity, require continuous dosing (class-level inference)
Reported in vivo model-response context
p53 wild-type models; direct head-to-head data unavailable
in vivo xenograft tumor regression AML ALL

Selective MDM2 Degradation

Deep proteomic profiling of RS4;11 cells treated with KT-253 (MDM2 ligand 4–based degrader) revealed selective degradation of MDM2 with no significant off-target protein degradation among approximately 9,000 human proteins analyzed [1]. This selectivity profile is a function of both the MDM2 ligand 4 warhead’s intrinsic binding specificity and the CRBN-dependent degradation mechanism. No such proteome-wide selectivity data are available for alternative MDM2 ligands when used as PROTAC building blocks.

Proteome-wide Selectivity
Reported
MDM2 selectively degraded; no off-target degradation among ~9,000 proteins
Supports selectivity review in PROTAC design
RS4;11 cells, 20 nM KT-253; deep proteomic analysis
selectivity proteomics off-target safety pharmacology

MDM2 Ligand 4 Applications


PROTACs for p53 Wild-Type Leukemia

MDM2 ligand 4 is optimally deployed as the target-recruiting warhead in heterobifunctional PROTACs intended for p53 wild-type hematologic malignancies such as acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). The subnanomolar DC50 (0.4 nmol/L) and IC50 (0.3 nmol/L) demonstrated by KT-253 in RS4;11 cells , coupled with the ability to overcome the MDM2 autoregulatory feedback loop, make this ligand the preferred building block when the research objective is to achieve robust MDM2 degradation and p53 stabilization at low nanomolar concentrations.

p53 Stabilizer Tool Compounds

For laboratories investigating the p53-MDM2 regulatory network, MDM2 ligand 4 enables the construction of tool compounds that stabilize p53 with an EC50 of 0.05 nmol/L—a >1,500-fold improvement over the MDM2 inhibitor DS-3032 . This exceptional potency permits the use of significantly lower compound concentrations in cellular assays, reducing the risk of off-target effects and enabling cleaner dissection of p53-dependent transcriptional responses and apoptotic signaling.

Degraders with Improved Pharmacodynamic Durability

The catalytic mechanism of degradation enabled by MDM2 ligand 4–based PROTACs translates into sustained pharmacodynamic effects in vivo, with a single intravenous dose of KT-253 producing tumor regression in AML and ALL xenografts [1]. Researchers aiming to develop degraders with less frequent dosing schedules and superior durability compared to occupancy-driven inhibitors should select MDM2 ligand 4 as the foundational MDM2-binding module.

Benchmark for MDM2 PROTAC Warheads

Given the extensive quantitative dataset available for MDM2 ligand 4–derived PROTAC KT-253—including DC50, cellular IC50, p53 EC50, and proteome-wide selectivity—this ligand serves as an excellent reference standard for benchmarking novel MDM2-targeting warheads. Scientists developing alternative PROTAC architectures can directly compare degradation efficiency, antiproliferative potency, and selectivity against the performance metrics established with MDM2 ligand 4 .

Application
Selection Property
Validation Focus
PROTAC synthesis for p53 wild-type leukemia studies
MDM2-recruitment efficiency and ternary complex formation
Degradation kinetics, p53 stabilization, and antiproliferative assays in RS4;11 or similar models
p53-MDM2 pathway tool compounds
Catalytic degradation-driven p53 stabilization at low concentrations
p53 EC50 and selectivity panels; reduced off-target context
Degraders with sustained pharmacodynamics
Mechanism-based durability and feedback-loop circumvention
In vivo model-response duration and dosing-interval studies
Benchmark for novel MDM2 PROTAC warheads
Published performance benchmarks (degradation, potency, selectivity)
Head-to-head comparison of DC50, cellular IC50, and proteomic selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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